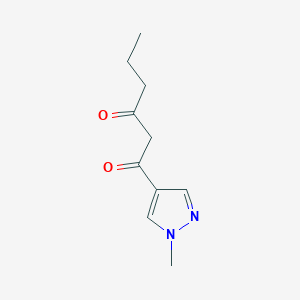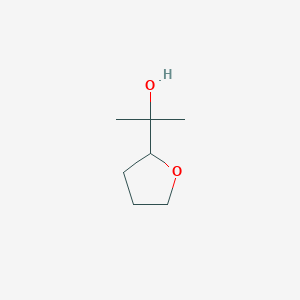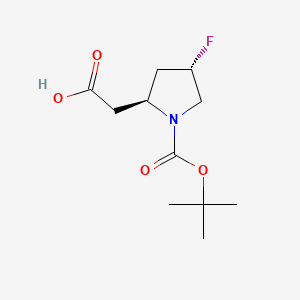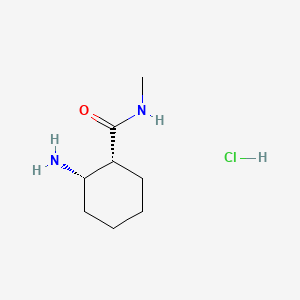
rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis: is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. The process often includes the use of catalysts and specific reaction temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are commonly employed to separate and purify the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, where the amino group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions and reactions.
Biology: In biological research, this compound is often used to investigate the effects of chirality on biological systems. It can serve as a model compound for studying enzyme-substrate interactions and receptor binding.
Medicine: In medicine, rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis has potential applications in drug development. Its chiral nature can influence the pharmacokinetics and pharmacodynamics of drug candidates.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its stereochemistry is crucial for the development of enantiomerically pure products.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain receptors or enzymes, influencing their activity. This selective binding can modulate biochemical pathways and produce desired therapeutic effects.
Comparison with Similar Compounds
- rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
- rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid
Comparison: Compared to similar compounds, rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis stands out due to its unique amino and carboxamide functional groups. These groups contribute to its distinct chemical reactivity and biological activity. Additionally, its specific stereochemistry provides unique interactions with molecular targets, making it valuable for various applications.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1 |
InChI Key |
UIBFMEZPGGLDRH-HHQFNNIRSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCC[C@@H]1N.Cl |
Canonical SMILES |
CNC(=O)C1CCCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


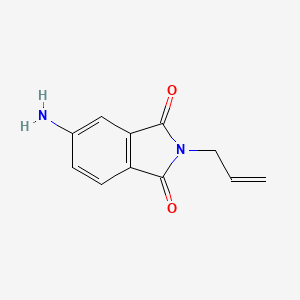
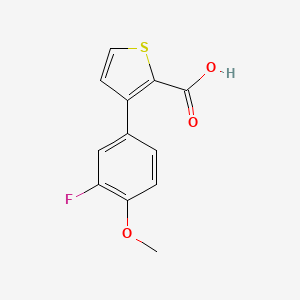
![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
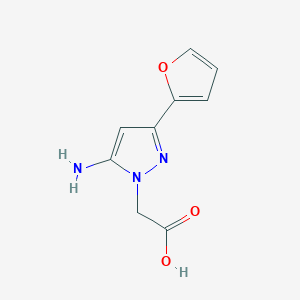
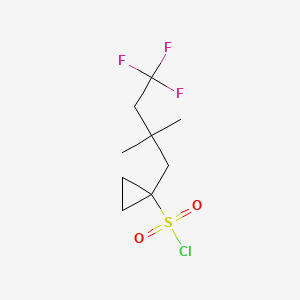
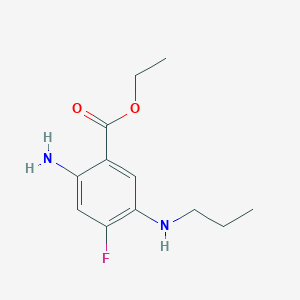
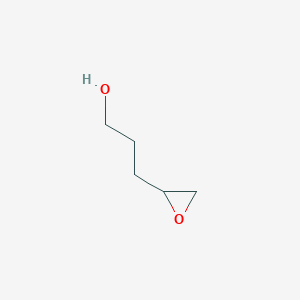

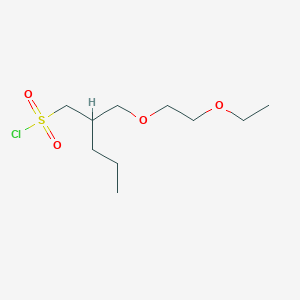
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
